1,1'-Benzene-1,3-diylbis{3-[2-(2-chlorophenoxy)ethyl]urea}
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Overview
Description
1-[2-(2-chlorophenoxy)ethyl]-3-[3-({[2-(2-chlorophenoxy)ethyl]carbamoyl}amino)phenyl]urea is a complex organic compound characterized by its unique structure, which includes chlorophenoxy groups and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-chlorophenoxy)ethyl]-3-[3-({[2-(2-chlorophenoxy)ethyl]carbamoyl}amino)phenyl]urea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with isocyanates to form the corresponding carbamate. Subsequent reactions with aromatic amines and urea derivatives lead to the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-chlorophenoxy)ethyl]-3-[3-({[2-(2-chlorophenoxy)ethyl]carbamoyl}amino)phenyl]urea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenoxy groups, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-[2-(2-chlorophenoxy)ethyl]-3-[3-({[2-(2-chlorophenoxy)ethyl]carbamoyl}amino)phenyl]urea has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-chlorophenoxy)ethyl]-3-[3-({[2-(2-chlorophenoxy)ethyl]carbamoyl}amino)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)ethyl ethyl ester
- 2-chloro-3-ethylbenzoxazolium tetrafluoroborate
- 1-[2-(2-chlorophenoxy)ethyl]pyrrolidin-3-ol
Uniqueness
1-[2-(2-chlorophenoxy)ethyl]-3-[3-({[2-(2-chlorophenoxy)ethyl]carbamoyl}amino)phenyl]urea is unique due to its specific structure, which includes multiple chlorophenoxy groups and a urea linkage. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C24H24Cl2N4O4 |
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Molecular Weight |
503.4 g/mol |
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-3-[3-[2-(2-chlorophenoxy)ethylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C24H24Cl2N4O4/c25-19-8-1-3-10-21(19)33-14-12-27-23(31)29-17-6-5-7-18(16-17)30-24(32)28-13-15-34-22-11-4-2-9-20(22)26/h1-11,16H,12-15H2,(H2,27,29,31)(H2,28,30,32) |
InChI Key |
IEHRZPUGGMRPTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCCNC(=O)NC2=CC(=CC=C2)NC(=O)NCCOC3=CC=CC=C3Cl)Cl |
Origin of Product |
United States |
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